

# physicochemical properties of 3,3-Difluoropiperidin-4-OL

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## Compound of Interest

Compound Name: 3,3-Difluoropiperidin-4-OL

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An In-depth Technical Guide on the Physicochemical Properties of **3,3-Difluoropiperidin-4-ol**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**3,3-Difluoropiperidin-4-ol** (CAS No: 1239596-54-3) is a fluorinated heterocyclic compound of increasing interest in medicinal chemistry.<sup>[1][2]</sup> The introduction of geminal fluorine atoms onto the piperidine ring can significantly modulate the physicochemical properties of the molecule, such as basicity (pKa) and lipophilicity (logP).<sup>[3]</sup> These modifications can, in turn, influence the pharmacokinetic and pharmacodynamic profile of drug candidates, potentially leading to improved metabolic stability, membrane permeability, and target binding affinity.<sup>[3]</sup> This document provides a comprehensive overview of the core physicochemical properties of **3,3-Difluoropiperidin-4-ol**, detailed experimental protocols for their determination, and visualizations of relevant experimental and logical workflows.

## Core Physicochemical Properties

The integration of fluorine atoms into organic molecules can have profound, and sometimes non-intuitive, effects on their properties.<sup>[3]</sup> For the piperidine scaffold, gem-difluorination at the 3-position is expected to lower the basicity of the piperidine nitrogen due to the strong electron-withdrawing inductive effect of the fluorine atoms.<sup>[3]</sup> The impact on lipophilicity and solubility is more complex and is influenced by the interplay of reduced basicity and changes in conformational preferences and intermolecular interactions.<sup>[3]</sup>

Quantitative data, both experimental and predicted, for **3,3-Difluoropiperidin-4-ol** and related analogs are summarized below.

Property	Value	Remarks
CAS Number	1239596-54-3	-
Molecular Formula	C <sub>5</sub> H <sub>9</sub> F <sub>2</sub> NO	<a href="#">[1]</a>
Molecular Weight	137.13 g/mol	<a href="#">[1]</a>
pKa (Basic)	~7.4 (Predicted)	The experimental pKa for the parent 3,3-difluoropiperidine is 7.4. <a href="#">[4]</a> The hydroxyl group at the 4-position is expected to have a minor effect on the basicity of the amine. Gem-difluorination significantly lowers the basicity compared to non-fluorinated piperidines.
logP	~0.02 (Predicted)	No experimental value is available. The predicted logP for the related 3,5-Difluoro-3-methylpiperidin-4-ol is 0.0168. <a href="#">[5]</a> The presence of the polar hydroxyl group and the fluorines results in a relatively low lipophilicity.
Aqueous Solubility	Low (Predicted)	Direct experimental data is unavailable. A ketone analog, 3,3-difluoro-1-(4-methoxybenzyl)piperidin-4-one, has a predicted low aqueous solubility of ~0.1 mg/mL. <a href="#">[6]</a> The solubility of fluorinated cyclic compounds can follow complex trends. <a href="#">[3]</a>
Melting Point	Not available	-
Boiling Point	Not available	-

## Spectroscopic Characteristics (Predicted)

While specific spectra for **3,3-Difluoropiperidin-4-ol** are not publicly available, the following characteristics can be anticipated based on its structure and data from similar compounds.[\[7\]](#) [\[8\]](#)[\[9\]](#)

Technique	Expected Features
<sup>1</sup> H NMR	Resonances for the piperidine ring protons ( $\delta$ 2.5–4.0 ppm), including signals adjacent to the fluorine atoms which may show complex splitting patterns due to H-F coupling. A broad singlet for the hydroxyl proton (OH) and the amine proton (NH), which may be exchangeable with D <sub>2</sub> O.
<sup>13</sup> C NMR	A triplet for the CF <sub>2</sub> carbon at approximately $\delta$ 118-122 ppm with a large J-coupling constant (J $\approx$ 245 Hz). <a href="#">[7]</a> Signals for the other four piperidine carbons, with those adjacent to the CF <sub>2</sub> group also potentially showing splitting (triplets) due to C-F coupling.
<sup>19</sup> F NMR	A complex multiplet corresponding to the two equivalent fluorine atoms of the CF <sub>2</sub> group. <a href="#">[7]</a>
IR Spectroscopy	A broad absorption band in the region of 3200-3600 cm <sup>-1</sup> corresponding to the O-H stretching vibration of the alcohol. A peak in the 3300-3500 cm <sup>-1</sup> range for the N-H stretch. Strong C-F stretching absorptions typically appear in the 1000-1200 cm <sup>-1</sup> region.
Mass Spectrometry	The molecular ion peak (M <sup>+</sup> ) at m/z 137. Subsequent fragmentation may involve the loss of water (H <sub>2</sub> O) or other small fragments from the piperidine ring.

## Experimental Protocols

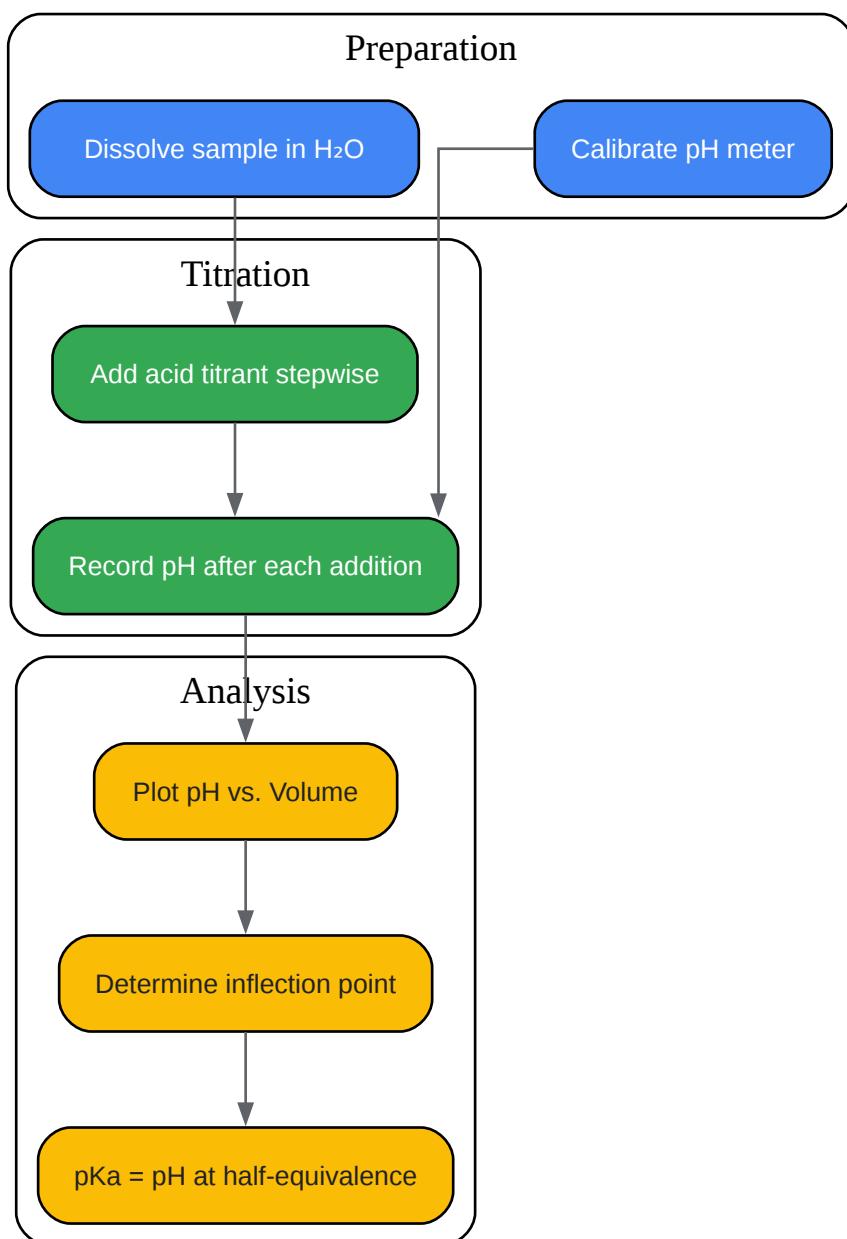
Detailed experimental protocols for determining key physicochemical properties are provided below. These are generalized methods applicable to compounds like **3,3-Difluoropiperidin-4-ol**.

### Determination of pKa by Potentiometric Titration

This is one of the most common and accurate methods for pKa determination.[\[10\]](#)[\[11\]](#) It involves monitoring the pH of a solution of the analyte as a titrant is added.

Methodology:

- Sample Preparation: Accurately weigh and dissolve a precise amount of **3,3-Difluoropiperidin-4-ol** in a known volume of deionized water or a suitable co-solvent if solubility is low. A typical concentration is around  $10^{-4}$  M.[\[10\]](#)
- Titration Setup: Place the solution in a temperature-controlled vessel. Use a calibrated combined pH electrode to monitor the pH continuously.[\[12\]](#)
- Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) stepwise using a precision burette. After each addition, allow the pH reading to stabilize before recording the value and the volume of titrant added.[\[10\]](#)
- Data Analysis: Plot the measured pH versus the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, where 50% of the amine has been protonated.[\[11\]](#) This point corresponds to the inflection point of the sigmoid curve.[\[12\]](#)

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Workflow for pKa Determination by Potentiometric Titration.

## Determination of logP by Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for measuring the partition coefficient (P) between n-octanol and water.[12][13]

Methodology:

- Phase Preparation: Pre-saturate n-octanol with water and water (typically a buffer of pH 7.4) with n-octanol to ensure thermodynamic equilibrium.
- Partitioning: Dissolve a known amount of **3,3-Difluoropiperidin-4-ol** in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.
- Equilibration: Vigorously shake the mixture in a separation funnel for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.[12] Let the mixture stand until the two phases have clearly separated.
- Phase Separation and Analysis: Carefully separate the aqueous and organic phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC with UV detection or LC-MS.[14]
- Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[13][15]

## Determination of Aqueous Solubility

Aqueous solubility can be measured using either kinetic or thermodynamic methods.[16] The thermodynamic shake-flask method is considered the gold standard.[17][18]

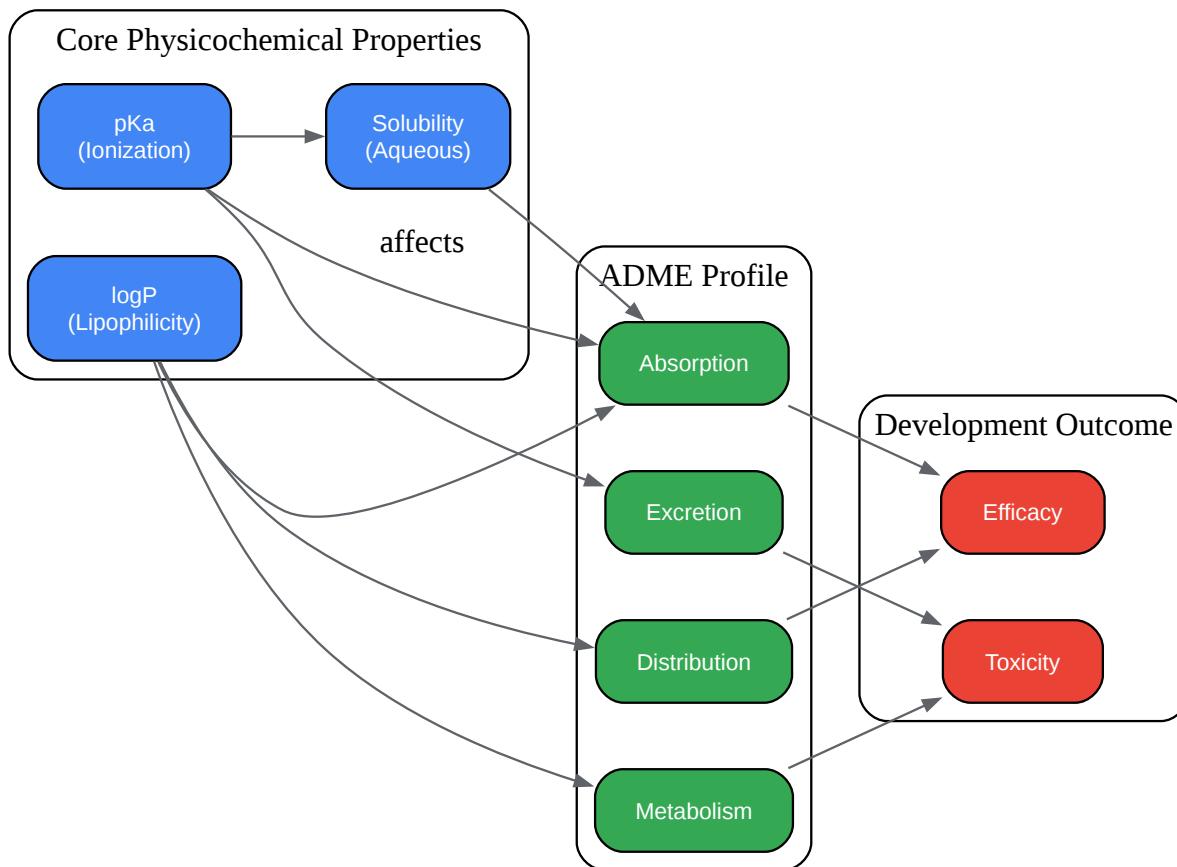
Methodology (Thermodynamic Shake-Flask):

- Sample Preparation: Add an excess amount of solid **3,3-Difluoropiperidin-4-ol** to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The excess solid ensures that a saturated solution is formed.[18]
- Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure that thermodynamic equilibrium is reached between the solid and the solution.[16][19]
- Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

- Analysis: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method like HPLC or LC-MS.
- Result: The measured concentration represents the thermodynamic aqueous solubility of the compound under the specified conditions.

## Impact of Physicochemical Properties on Drug Development

The physicochemical properties of a compound like **3,3-Difluoropiperidin-4-ol** are critical determinants of its behavior in biological systems. They form the foundation of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which is essential for its development as a drug candidate.



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Relationship between physicochemical properties and drug development.

As the diagram illustrates:

- pKa influences the ionization state of a molecule at different physiological pH values, which directly impacts its solubility and ability to cross biological membranes (absorption).[20]
- logP is a measure of lipophilicity, which is crucial for membrane permeability (absorption and distribution) and interactions with metabolic enzymes and plasma proteins.[21]
- Aqueous Solubility is a prerequisite for absorption and for achieving sufficient concentration at the target site. Poor solubility can be a major hurdle in drug development.[19][20]

A thorough understanding and optimization of these core properties are therefore essential for the successful progression of a chemical entity from a research lab to a clinical candidate.

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